5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZTZADIAJBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a halogenated and trifluoromethylated heterocyclic compound. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and agrochemistry, valued for its metabolic stability and ability to engage in various intermolecular interactions. The substituents on this core—a bromine atom, a methyl group, and a trifluoromethyl group—each impart distinct properties that collectively define the molecule's behavior. The bromine atom can act as a synthetic handle for further functionalization, while the trifluoromethyl group often enhances metabolic stability and membrane permeability. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and materials science, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the key physicochemical characteristics of this compound and outlines authoritative, field-proven methodologies for their experimental determination.
Chemical Identity and Core Properties
The definitive identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and basic properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N/A |
| CAS Number | 1559067-55-8 | [1] |
| Molecular Formula | C4H3BrF3N3 | N/A |
| Molecular Weight | 244.99 g/mol | N/A |
| Canonical SMILES | CN1C(=NC(=N1)Br)C(F)(F)F | N/A |
| Physical Form | Solid (predicted) | [2] |
Experimental Determination of Key Physicochemical Parameters
The following sections detail robust, step-by-step protocols for measuring critical physicochemical properties. These methods are designed to be self-validating and are grounded in established regulatory and scientific standards.
Aqueous Solubility (Thermodynamic)
Causality: Thermodynamic solubility is a measure of the equilibrium concentration of a compound in a saturated solution. It is a critical parameter as it represents the maximum concentration achievable under thermodynamic equilibrium, directly impacting oral absorption and bioavailability. The Shake-Flask method, as described in OECD and FDA guidelines, is the gold-standard for this determination because it ensures true equilibrium is reached between the solid and dissolved states[3].
Experimental Protocol: Modified Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of solid 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole to a series of glass vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved and maintained[3].
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for a minimum of 24-48 hours. This extended agitation time is necessary to allow the system to reach thermodynamic equilibrium[4]. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solids.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Validation: To ensure equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within acceptable limits (e.g., <10% difference)[3].
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
Lipophilicity (LogP)
Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. While the shake-flask method is the traditional standard, HPLC-based methods offer higher throughput, require less material, and are less sensitive to impurities[5][6]. The method relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is linearly correlated with its LogP.
Experimental Protocol: HPLC-Based LogP Determination
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 reference compounds with well-established and reliable LogP values that span the expected range of the test compound[6]. Inject each standard individually and record its retention time (t_R_).
-
Calibration Curve Construction: Plot the known LogP values of the standards against their measured log k' values, where k' (retention factor) is calculated as: k' = (t_R_ - t_0_) / t_0_. Here, t_0_ is the column dead time, measured by injecting a non-retained compound like uracil. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Dissolve the test compound, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.
-
LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
-
Trustworthiness: The validity of the measurement is confirmed by a high correlation coefficient (R² > 0.98) for the calibration curve and by running a quality control standard with a known LogP to ensure its calculated value falls within an acceptable range of its true value.
Workflow for HPLC-Based LogP Determination
Caption: HPLC-based workflow for LogP determination.
Acidity Constant (pKa)
Causality: The pKa is a measure of the strength of an acid or base. For a drug molecule, the pKa determines its ionization state at a given pH. Since the ionized and neutral forms of a molecule have vastly different properties (e.g., solubility, permeability), the pKa is a critical determinant of its behavior in the physiological pH range of the gastrointestinal tract and bloodstream. Potentiometric titration is a highly precise and authoritative method for pKa determination[7][8].
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. A precise concentration is required[7].
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic one). The 1,2,4-triazole ring is weakly basic.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[9].
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This value can be read directly from the titration curve.
-
Self-Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the electrode and titrant. The experiment should be performed in triplicate to ensure reproducibility.
Workflow for pKa Determination via Potentiometric Titration
Caption: Potentiometric titration workflow for pKa measurement.
Safety, Handling, and Storage
Based on data for structurally related triazoles, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole should be handled with care.
-
Hazard Classification: Analogous brominated triazoles are classified as "Acute Toxicity, Oral (Category 4)" and may cause skin and eye irritation[2][10][11]. The GHS pictogram GHS07 (Exclamation Mark) is often associated with such compounds[2].
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[10][12].
References
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5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS number
An In-depth Technical Guide to 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications
The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1][2][3] The incorporation of a trifluoromethyl (CF3) group and a bromine atom onto this core structure dramatically enhances its utility. The CF3 group is a crucial bioisostere for a methyl or ethyl group but offers superior metabolic stability and can significantly modulate properties like lipophilicity and binding affinity. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide focuses on the specific regioisomer, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, highlighting its potential as a key intermediate for creating novel compounds with diverse pharmacological activities, ranging from anticancer to antimicrobial agents.[2][3][4]
Physicochemical and Safety Profile
While specific experimental data for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is not available, we can infer its likely properties and hazards from well-documented, closely related analogs. The data presented below is a synthesis of information from similar bromo-methyl-triazoles and general principles of halogenated organic compounds.
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | Not assigned or not publicly available. | Based on extensive database search. |
| Molecular Formula | C4H3BrF3N3 | Derived from structure. |
| Molecular Weight | ~245.99 g/mol | Calculated from formula. |
| Appearance | Likely a white to off-white solid. | Based on analogs like 5-bromo-1-methyl-1H-1,2,4-triazole. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | General characteristic of similar heterocyclic compounds. |
| InChI Key | Not available. | --- |
| SMILES | FC(F)(F)c1nc(Br)n(C)n1 | Representative SMILES string. |
Table 2: Inferred Safety and Handling Information
| Hazard Category | GHS Classification (Predicted) | Handling Precautions |
| Acute Toxicity | Warning: Harmful if swallowed (H302).[5][6] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[7] |
| Skin Irritation | Warning: Causes skin irritation (H315).[6] | Wear protective gloves and clothing.[7][8] |
| Eye Irritation | Warning: Causes serious eye irritation (H319).[6] | Wear eye/face protection.[7][8] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335).[6] | Avoid breathing dust. Use only in a well-ventilated area.[7][8] |
| Storage | --- | Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[7][9] |
Disclaimer: The information in Tables 1 & 2 is predictive and based on structural analogs. All handling and experimental work should be preceded by a thorough, specific risk assessment.
Synthesis and Mechanistic Considerations
A robust synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole would likely involve a multi-step sequence starting from simpler precursors. The following proposed pathway is based on established methods for constructing substituted 1,2,4-triazole rings.
Proposed Synthetic Workflow:
Caption: Utility in key cross-coupling reactions.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides a powerful method to introduce diverse aromatic systems at the 5-position of the triazole ring. This is a cornerstone of modern drug discovery for rapidly building libraries of potential drug candidates.
-
Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using palladium and copper catalysts. This introduces an alkynyl moiety, which can be a key pharmacophore itself or serve as a handle for further transformations, such as click chemistry.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-triazole with a wide range of primary or secondary amines and amides. This is invaluable for linking the triazole core to other pharmacologically relevant fragments.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative, self-validating workflow for using the title compound in a common and critical synthetic transformation.
Objective: To synthesize 5-phenyl-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Materials:
-
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K3PO4) (3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Inert Atmosphere: To an oven-dried reaction flask, add 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, phenylboronic acid, and potassium phosphate.
-
Evacuation and Backfill: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the catalyst and promotes the reaction.
-
Solvent Addition: Add the degassed toluene and water mixture via syringe. Degassing the solvents (e.g., by sparging with argon) is another crucial step for catalyst integrity.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-triazole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
-
Validation: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole stands as a highly valuable, albeit specialized, chemical intermediate. Its trifluoromethyl group offers metabolic stability and unique electronic properties, while the bromo substituent provides a gateway for a multitude of cross-coupling reactions. This combination allows for the efficient and modular synthesis of complex molecules, making it an important tool for researchers and scientists in the field of drug development and materials science. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating next-generation chemical entities.
References
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from Wikipedia. [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from Carl ROTH. [Link]
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The Ascendant Therapeutic Potential of Bromo-Trifluoromethyl Triazoles: A Technical Guide for Drug Discovery
Foreword: The Strategic Imperative for Advanced Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged heterocyclic scaffolds, the 1,2,4-triazole nucleus has consistently emerged as a cornerstone in the design of potent drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a versatile template for a broad spectrum of bioactive compounds.[1][2] This guide delves into a particularly compelling subclass: bromo-trifluoromethyl substituted triazoles. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[3][4] Concurrently, the introduction of a bromine atom can significantly modulate the electronic properties and introduce the potential for halogen bonding, further refining the pharmacological profile.[5][6] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of molecules.
I. The Molecular Architecture: Synthesis of Bromo-Trifluoromethyl Triazoles
The synthetic route to bromo-trifluoromethyl triazoles is a critical aspect of their development. A common and effective strategy involves the construction of a triazole-thiol precursor, which can then be further functionalized.
Experimental Protocol: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines a general and robust method for the synthesis of the 1,2,4-triazole-3-thiol core, a key intermediate for further elaboration into bromo-trifluoromethyl derivatives.[7]
Step 1: Synthesis of Thiocarbohydrazide
-
This foundational step involves the reaction of carbon disulfide with hydrazine hydrate.
Step 2: Cyclization with a Substituted Benzoic Acid
-
A mixture of thiocarbohydrazide and a suitably substituted benzoic acid (e.g., one bearing a trifluoromethyl group) is heated in a fusion reaction.
-
This reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization to yield the 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.[7]
Step 3: Introduction of the Bromo Moiety
-
Subsequent reactions can be employed to introduce a bromine atom onto the phenyl ring or other positions of the molecule, if not already present in the starting benzoic acid.
Step 4: Purification and Characterization
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[7]
II. Biological Frontiers: Unveiling the Therapeutic Activities
The unique combination of a bromo and a trifluoromethyl group on a triazole scaffold gives rise to a diverse range of biological activities, with significant potential in antimicrobial and anticancer applications.
A. Antimicrobial Efficacy: A New Generation of Pathogen Inhibitors
Bromo-trifluoromethyl triazoles have demonstrated promising activity against a spectrum of microbial pathogens.
The primary antifungal mechanism of many triazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8]
-
Enzyme Inhibition: The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51.[8]
-
Ergosterol Depletion: This binding event prevents the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its fluidity and integrity.[8]
-
Cellular Disruption: The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to disruption of the fungal cell membrane, ultimately inhibiting fungal growth and causing cell death.[8]
Diagram: Antifungal Mechanism of Action
Caption: Inhibition of lanosterol 14α-demethylase by bromo-trifluoromethyl triazoles.
The following table summarizes the minimum inhibitory concentrations (MICs) of representative triazole derivatives against various microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Triazole Derivative 1 | Escherichia coli | 8 | [4] |
| Triazole Derivative 2 | Staphylococcus aureus | 4 | [4] |
| Triazole Derivative 3 | Candida albicans | 2 | [4] |
| Triazole Derivative 4 | Aspergillus niger | 4 | [4] |
This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[2][9]
1. Preparation of Bacterial Inoculum: a. From an overnight culture plate, select a few colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[9]
2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the bromo-trifluoromethyl triazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
4. Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[9]
5. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[2]
B. Anticancer Potential: Targeting Malignant Cell Proliferation
Bromo-trifluoromethyl triazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.
The anticancer activity of these compounds is often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.
-
Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[10][11] For instance, they can target kinases involved in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]
-
Cell Cycle Arrest: Some triazole derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[6]
Diagram: Anticancer Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by bromo-trifluoromethyl triazoles.
The following table presents the half-maximal inhibitory concentration (IC50) values for representative bromo-trifluoromethyl triazole compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| LSO259 | MOLM-13 (Leukemia) | 25.5 | [5] |
| LSO272 | MOLM-13 (Leukemia) | 12.5 | [5] |
| LSO278 | HCT-116 (Colon) | 23.4 | [5] |
| LSO278 | MDA-MB-231 (Breast) | 34.3 | [5] |
| LSO278 | MOLM-13 (Leukemia) | 18.7 | [5] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
1. Cell Seeding: a. Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). b. Incubate the plate for 24 hours to allow the cells to adhere.[14]
2. Compound Treatment: a. Treat the cells with various concentrations of the bromo-trifluoromethyl triazole compound. b. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. b. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
4. Solubilization of Formazan: a. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
C. Enzyme Inhibition: A Targeted Approach to Disease Modulation
The therapeutic potential of bromo-trifluoromethyl triazoles extends to the targeted inhibition of specific enzymes implicated in various diseases.
Certain triazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
-
Active Site Binding: The triazole compound binds to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.
-
Increased Acetylcholine Levels: This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function.
The following table shows the IC50 values for representative triazole derivatives against acetylcholinesterase.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Triazole Derivative 12d | Acetylcholinesterase | 0.73 ± 0.54 | [15] |
| Triazole Derivative 12m | Butyrylcholinesterase | 0.038 ± 0.50 | [15] |
This protocol describes a colorimetric method for measuring acetylcholinesterase activity and inhibition.[15][16]
1. Reagent Preparation: a. Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[16]
2. Assay Setup: a. In a 96-well plate, add the buffer, varying concentrations of the bromo-trifluoromethyl triazole test compound, and the AChE enzyme solution.
3. Pre-incubation: a. Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
4. Reaction Initiation: a. Initiate the reaction by adding the substrate and DTNB to each well.[16]
5. Measurement: a. Measure the absorbance kinetically at a wavelength of 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.[17]
6. Calculation: a. Calculate the percentage of inhibition relative to a control without the inhibitor. b. Determine the IC50 value from the dose-response curve.
III. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency
The biological activity of bromo-trifluoromethyl triazoles is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
-
Role of the Trifluoromethyl Group: The CF3 group generally enhances biological activity by increasing lipophilicity, which can improve cell membrane permeability.[3] It can also act as a hydrogen bond acceptor, strengthening the interaction with biological targets.[3]
-
Impact of the Bromo Substituent: The presence of a bromine atom can significantly influence the electronic properties of the molecule and introduce the possibility of halogen bonding, which can contribute to target binding affinity.[5][6] The position of the bromo group on the aromatic ring is also critical for activity.
-
The Triazole Core: The 1,2,4-triazole ring itself is a key pharmacophore, with its nitrogen atoms playing a crucial role in coordinating with metal ions in enzyme active sites (e.g., the heme iron in CYP51) and forming hydrogen bonds.[4]
IV. Future Perspectives and Conclusion
Bromo-trifluoromethyl triazoles represent a highly promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. Their multifaceted mechanisms of action, coupled with the tunable nature of their structure, offer a rich platform for further drug discovery and development efforts.
Future research should focus on:
-
Synthesis of diverse libraries: The synthesis and screening of a wider range of bromo-trifluoromethyl triazole derivatives will be essential to further explore the SAR and identify lead compounds with optimized activity and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential and guide the development of more targeted therapies.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles in relevant disease models.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction: The Strategic Importance of the 5-substituted-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. The specific substitution pattern of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole presents a particularly valuable building block for drug discovery and agrochemical research. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1] The bromine atom at the 5-position serves as a versatile handle for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Considerations for the Suzuki Coupling of an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
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Application Notes & Protocols: The Utility of Trifluoromethyl-1,2,4-Triazoles as Potential Enzyme Inhibitors
Introduction: The Strategic Value of Trifluoromethyl-1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of clinically approved drugs with activities ranging from antifungal to anticancer.[1][2] Its unique electronic properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to engage with biological targets with high affinity.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold further enhances its therapeutic potential. The CF3 group is a powerful bioisostere that can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated 1,2,4-triazoles a highly attractive class of compounds for developing novel enzyme inhibitors.[3]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of trifluoromethyl-1,2,4-triazoles as enzyme inhibitors. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that protocols are not just followed, but understood.
Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles: A General Protocol
The construction of the trifluoromethyl-1,2,4-triazole scaffold is a critical first step. Numerous synthetic routes have been developed, each with its own advantages.[3][4][5] A particularly robust and versatile method involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile precursor.[3] This approach is noted for its mild reaction conditions, broad functional group tolerance, and scalability.[3]
Protocol 2.1: Synthesis via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 5-trifluoromethyl-1,2,4-triazoles from a hydrazonoyl chloride and a trifluoroacetonitrile precursor.
Causality Behind Experimental Choices:
-
In Situ Generation: Both the nitrile imine and trifluoroacetonitrile are generated in situ. This is a critical safety and efficiency measure, as trifluoroacetonitrile is a toxic gas, and nitrile imines can be unstable.[3]
-
Base Selection: A tertiary amine base like triethylamine (NEt3) is used to dehydrohalogenate the hydrazonoyl chloride to form the reactive nitrile imine intermediate without competing side reactions.[3]
-
Solvent: Dichloromethane (CH2Cl2) is often an excellent solvent choice as it is relatively inert and effectively solubilizes the reactants.[3]
Step-by-Step Methodology:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the hydrazonoyl chloride (1.5 equivalents) and the trifluoroacetaldehyde O-(aryl)oxime precursor (1.0 equivalent).[3]
-
Add dry dichloromethane (approx. 0.2 M concentration relative to the precursor).
-
Add triethylamine (NEt3) (3.0 equivalents) to the mixture.[3]
-
Immediately seal the tube with a Teflon cap and stir the reaction at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or dichloromethane, to yield the pure 5-trifluoromethyl-1,2,4-triazole.[3][6]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Application Notes: A Framework for Screening Enzyme Inhibitors
Identifying a compound as an enzyme inhibitor requires a systematic and rigorous screening process. This section outlines the critical considerations for designing and executing a successful inhibition assay.
The Rationale for Target Selection
The 1,2,4-triazole scaffold has demonstrated inhibitory activity against a wide range of enzyme classes.[2][7][8] Notable targets include:
-
Cytochrome P450 (CYP) Enzymes: Many triazole-based drugs, particularly antifungals like fluconazole, function by inhibiting CYP enzymes such as lanosterol 14α-demethylase (CYP51).[1] The inhibition often occurs through the coordination of a nitrogen atom in the triazole ring to the heme iron at the enzyme's active site.[9]
-
Cholinesterases (AChE & BChE): These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's.[10]
-
Digestive Enzymes (α-amylase, α-glucosidase, lipase): Inhibitors of these enzymes can be valuable in managing metabolic disorders such as type 2 diabetes and obesity.[7][10]
Designing a Self-Validating Enzyme Inhibition Assay
An effective assay must be robust, reproducible, and include controls that validate the results of each experiment. A standard operating procedure should be established before screening novel compounds.[11]
Key Principles of Assay Design:
-
Optimal Conditions: The assay should be performed under conditions (pH, temperature, buffer components) that ensure the stability and optimal activity of the target enzyme.[11]
-
Initial Velocity: All measurements must be taken during the initial, linear phase of the reaction. This requires ensuring that less than 10-15% of the substrate is consumed.[12]
-
Controls are Non-Negotiable:
-
Positive Control: A known inhibitor of the target enzyme. This confirms the assay is capable of detecting inhibition.
-
Negative Control (Vehicle): The reaction is run with the solvent used to dissolve the test compound (e.g., DMSO). This accounts for any effect the solvent may have on enzyme activity. The final DMSO concentration should be kept constant and ideally below 1%.[12]
-
No Enzyme Control: This provides the baseline signal or background absorbance in the absence of enzymatic activity.
-
No Substrate Control: This helps identify any compound-specific interference with the detection method.
-
Data Analysis: From Raw Data to Potency Metrics
The primary goal of the initial screen is to determine the half-maximal inhibitory concentration (IC50) of the test compound. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for IC50 Determination:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration. This is typically the rate of change in absorbance or fluorescence over time.[13]
-
Calculate the percentage of inhibition for each concentration using the following formula:[14] % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_vehicle is the rate in the presence of the vehicle control (0% inhibition).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.
Visualizing the Workflow and Mechanisms
Experimental Protocols
Protocol 5.1: General Spectrophotometric Assay for IC50 Determination
This protocol provides a template for a 96-well plate-based colorimetric assay.
Materials:
-
Target Enzyme
-
Substrate (which produces a chromogenic product)
-
Assay Buffer (optimized for the enzyme)
-
Test Compounds (in DMSO)
-
Positive Control Inhibitor (in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Methodology:
-
Prepare Compound Plate: Create a serial dilution of your test compounds. In a separate 96-well plate, perform 2-fold or 3-fold serial dilutions of the 10 mM stock in DMSO to generate 8-10 concentrations.
-
Assay Plate Setup:
-
Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
To each well, add 178 µL of pre-warmed assay buffer containing the target enzyme at its optimal concentration.
-
Controls: Prepare wells for:
-
100% Activity: 2 µL DMSO + 178 µL enzyme solution.
-
0% Activity (Blank): 2 µL DMSO + 178 µL assay buffer (no enzyme).
-
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction (final volume = 200 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 410 nm) every 30 seconds for 10-15 minutes.[13][14]
-
Data Analysis: Determine the initial velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Use this data to calculate % inhibition and subsequently the IC50 value as described in Section 3.3.
Protocol 5.2: Determining the Mechanism of Inhibition (MOI)
This experiment distinguishes between competitive, non-competitive, uncompetitive, and mixed inhibition by measuring inhibitor potency (IC50) at various substrate concentrations.
Methodology:
-
Experimental Design: This is a matrix experiment. You will test a full dose-response of your inhibitor (e.g., 8 concentrations) at multiple fixed concentrations of the substrate. A minimum of 5 substrate concentrations is recommended, spanning from 0.5x Km to at least 5x Km (Michaelis constant).[12]
-
Plate Setup: Set up multiple 96-well plates or sections of plates, one for each substrate concentration. Each section will contain a full inhibitor titration curve as described in Protocol 5.1.
-
Execution: Run the enzyme assay as described in Protocol 5.1 for each substrate concentration.
-
Data Analysis:
-
Calculate the IC50 value for the inhibitor at each substrate concentration.
-
Analyze the change in IC50 as a function of substrate concentration:
-
Competitive: IC50 increases linearly with increasing substrate concentration.
-
Non-competitive: IC50 does not change with substrate concentration.
-
Uncompetitive: IC50 decreases with increasing substrate concentration.
-
-
For a more detailed analysis, plot the data using double-reciprocal (Lineweaver-Burk) plots. This will visualize the effects of the inhibitor on the apparent Km and Vmax of the enzyme, allowing for the calculation of the inhibition constant (Ki).
-
Data Presentation and Troubleshooting
Table 1: Example Inhibitory Activity Data
| Compound ID | Target Enzyme | IC50 (µM) [95% CI] | Max Inhibition (%) | Hill Slope |
| TMT-001 | CYP3A4 | 0.85 [0.72 - 0.99] | 98.5 | 1.1 |
| TMT-002 | CYP3A4 | 12.3 [10.5 - 14.1] | 97.2 | 0.9 |
| TMT-003 | CYP3A4 | > 50 | 25.1 | N/A |
| Ketoconazole | CYP3A4 | 0.12 [0.10 - 0.15] | 99.8 | 1.0 |
Data are hypothetical and for illustrative purposes only.
References
-
Al-dujaili, D. et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. Available at: [Link]
-
Yadav, P. et al. (2023). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Kaur, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]
-
Gümüş, F. et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. Available at: [Link]
-
Kumar, A. et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Saeed, A. et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. Available at: [Link]
-
Khan, I. et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]
-
Ahmad, I. et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
Głab, D. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Zhang, C. et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, P. et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
-
Lu, J. et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
-
Wang, J. et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]
-
Chen, J. et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wu, G. et al. (2022). Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
San-Miguel, A. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth of 1,2,4-Triazole Synthesis: A Technical Guide to Overcoming Common Side Products
For Immediate Release to the Scientific Community
Welcome to the technical support center for 1,2,4-triazole synthesis. As a Senior Application Scientist, I've witnessed firsthand the challenges that researchers, scientists, and drug development professionals face when working with these versatile heterocyclic compounds. While the synthesis of 1,2,4-triazoles is a cornerstone of medicinal chemistry, the path to a pure product is often fraught with the formation of stubborn side products and impurities. This guide is designed to be your trusted companion in the lab, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Here, we will dissect the common pitfalls associated with prevalent synthetic methods—the Pellizzari and Einhorn-Brunner reactions, as well as syntheses involving nitriles and amidines—and equip you with the knowledge to identify, mitigate, and eliminate unwanted byproducts. Our focus is not just on the "what," but the "why"—understanding the mechanistic underpinnings of these side reactions is the key to mastering your synthesis.
Troubleshooting Guide: Common Issues and Solutions in 1,2,4-Triazole Synthesis
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Presence of an Isomeric Impurity with the Same Mass as the Desired 1,2,4-Triazole
Symptom: Mass spectrometry analysis (LC-MS or GC-MS) of your crude product shows a significant peak with the same mass-to-charge ratio (m/z) as your target 1,2,4-triazole, but with a different retention time.
Probable Cause: The most common culprit for this observation, particularly in Pellizzari-type reactions or syntheses involving acylhydrazides, is the formation of a 1,3,4-oxadiazole isomer.
Causality—The Mechanistic Divergence:
The formation of both the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product often proceeds through a common intermediate. The branching point of the reaction pathway is a critical intramolecular cyclization step.
-
1,2,4-Triazole Formation: In the intended pathway, the terminal nitrogen of the hydrazide moiety attacks the carbonyl carbon of the amide or a similar electrophilic center, leading to the formation of the five-membered ring containing three nitrogen atoms.
-
1,3,4-Oxadiazole Formation: Under certain conditions, a competing intramolecular cyclization can occur where the oxygen atom of the acylhydrazide acts as the nucleophile, attacking the electrophilic carbon. Subsequent dehydration leads to the formation of the isomeric 1,3,4-oxadiazole ring.
dot graph "Mechanistic_Divergence" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Mechanistic branching point leading to 1,2,4-triazole or 1,3,4-oxadiazole.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Optimize Reaction Temperature | High temperatures can sometimes favor the formation of the thermodynamically more stable 1,3,4-oxadiazole. Experiment with lower reaction temperatures, which may require longer reaction times. |
| Choice of Reagents and Catalysts | The use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can aggressively promote the cyclodehydration to the oxadiazole.[1] Consider milder conditions or alternative coupling agents. |
| pH Control | The acidity or basicity of the reaction medium can influence the nucleophilicity of the nitrogen and oxygen atoms in the intermediate. A systematic screening of pH conditions may reveal an optimal range that favors triazole formation. |
Purification Strategy:
Separating these isomers can be challenging due to their similar polarities.
-
Chromatography: Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) is often necessary.
-
Recrystallization: If the side product is present in a smaller amount, fractional recrystallization from a suitable solvent system can be an effective purification method.
Issue 2: Low Yield and a Mixture of Products in High-Temperature Reactions
Symptom: Your Pellizzari reaction, which is often conducted at high temperatures (above 250°C), results in a low yield of the desired 1,2,4-triazole and a complex mixture of byproducts.[2]
Probable Cause: At elevated temperatures, a side reaction known as transamination can occur between the reacting species.[2]
Causality—The Scrambling of Substituents:
Transamination involves the exchange of acyl groups between the starting amide and acylhydrazide. This leads to the formation of new amides and acylhydrazides that were not originally present in the reaction mixture. These newly formed reagents can then react to produce a mixture of different 1,2,4-triazoles with "scrambled" substituents, thereby reducing the yield of the target compound and complicating purification.
dot graph "Transamination_Side_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Transamination leading to a mixture of triazole products.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Microwave Synthesis | Microwave-assisted synthesis can significantly reduce reaction times and often allows for lower overall reaction temperatures, thereby minimizing the extent of transamination.[2] |
| Alternative Synthetic Routes | If transamination remains a significant issue, consider alternative synthetic strategies that do not require such high temperatures, such as the Einhorn-Brunner reaction or methods employing nitriles and amidines. |
Issue 3: Incomplete Reaction and Presence of Starting Materials in Einhorn-Brunner Synthesis
Symptom: After the allotted reaction time, analysis of your Einhorn-Brunner reaction mixture shows a significant amount of unreacted diacylamine (imide) and/or hydrazine starting materials.
Probable Cause: This issue can stem from several factors, including insufficient reaction time, suboptimal temperature, or hydrolysis of the starting materials or key intermediates.
Causality—The Role of Water and Reaction Kinetics:
The Einhorn-Brunner reaction is a condensation reaction that involves the elimination of water molecules.[3] The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials, hindering the forward reaction. Additionally, the diacylamine starting material can be susceptible to hydrolysis, especially under acidic conditions, regenerating the corresponding carboxylic acids.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure that all solvents and reagents are thoroughly dried before use. Employing a Dean-Stark apparatus can be effective for removing water as it is formed during the reaction. |
| Monitor Reaction Progress | Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. |
| Optimize Catalyst and Temperature | While often acid-catalyzed, the specific acid and its concentration can be optimized. A gradual increase in temperature can also drive the reaction to completion, but be mindful of potential side reactions at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a 1,2,4-triazole from a nitrile and a hydrazine derivative, and I'm observing a significant amount of a dimeric byproduct. What is happening?
A1: The dimerization of starting materials can be a competing side reaction, especially with highly reactive nitriles or under certain catalytic conditions. Nitriles can undergo self-condensation or dimerization, particularly in the presence of strong bases or certain transition metal catalysts. To mitigate this, you can try adding the nitrile slowly to the reaction mixture to maintain a low instantaneous concentration. Additionally, optimizing the stoichiometry of your reactants and the choice of catalyst can help favor the desired intermolecular reaction with the hydrazine over the self-dimerization of the nitrile.
Q2: My final 1,2,4-triazole product is difficult to purify and appears to be contaminated with residual starting materials. What are the best general purification strategies?
A2: Purification of 1,2,4-triazoles can indeed be challenging. Here are a few recommended strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A systematic screening of different solvents and solvent mixtures is crucial.
-
Column Chromatography: Silica gel chromatography is widely used. Due to the polar nature of many triazoles, a polar eluent system is often required. A gradient elution can be beneficial for separating closely related impurities.
-
Acid-Base Extraction: If your triazole has a basic nitrogen atom that can be protonated, or an acidic N-H proton, you can use acid-base extraction to separate it from non-ionizable impurities.
Q3: What are the best analytical techniques to confirm the structure of my 1,2,4-triazole and differentiate it from the 1,3,4-oxadiazole isomer?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the heterocyclic ring and the substituents will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are distinct for 1,2,4-triazoles and 1,3,4-oxadiazoles.
-
¹⁵N NMR (if available): This technique can provide direct evidence for the nitrogen connectivity in the ring.
-
-
Infrared (IR) Spectroscopy: The C=N and C-O stretching frequencies in the IR spectrum can help distinguish between the two isomers.
-
High-Resolution Mass Spectrometry (HRMS): While low-resolution MS will show the same mass, HRMS can confirm the elemental composition of your product, which is a crucial piece of data for confirming its identity.
By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to favor the formation of your desired 1,2,4-triazole and simplify the purification process. This guide serves as a starting point for troubleshooting your syntheses, and we encourage you to consult the cited literature for more detailed information on specific reaction conditions and substrate scopes.
References
Sources
stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in acidic vs basic media
Welcome to the dedicated technical support center for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research.
The stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a critical parameter that can significantly impact experimental outcomes. The presence of a trifluoromethyl group, a bromine atom, and the 1,2,4-triazole ring system creates a unique chemical environment that dictates its behavior in different chemical media. This guide will walk you through potential stability issues in both acidic and basic conditions, offering troubleshooting advice and protocols to assess the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole that influence its stability?
A1: The stability of this molecule is primarily influenced by three key features:
-
1,2,4-Triazole Ring: This heterocyclic core is generally aromatic and possesses a degree of stability. However, the nitrogen atoms can be protonated in acidic media or deprotonated in strongly basic media, which can alter the ring's electronic properties and susceptibility to degradation.
-
Trifluoromethyl Group (-CF3): This is a very strong electron-withdrawing group. It significantly increases the acidity of the triazole ring and can influence the reactivity of the adjacent C-Br bond. The C-F bonds are extremely strong, making the trifluoromethyl group itself highly resistant to hydrolysis under most conditions.[1]
-
Bromo Group (-Br): The carbon-bromine bond at the 5-position is a potential site for nucleophilic substitution, particularly under basic conditions. The electron-withdrawing nature of the trifluoromethyl group and the triazole ring can activate this position towards nucleophilic attack.
Q2: What is the expected general stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole at neutral pH?
A2: At neutral pH and ambient temperature, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is expected to be relatively stable for short-term experiments in aqueous and common organic solvents. For long-term storage, it is advisable to keep the compound in a solid form in a cool, dark, and dry place.
Q3: How does the trifluoromethyl group affect the metabolic stability of triazole-containing compounds?
A3: The introduction of a trifluoromethyl group into therapeutic compounds is a well-established strategy to enhance metabolic stability.[1] This is due to the high strength of the C-F bond, which is resistant to cleavage by metabolic enzymes. This property is one of the reasons that trifluoromethylated heterocycles are of significant interest in drug discovery.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of starting material during aqueous basic workup (e.g., NaHCO3, Na2CO3 wash). | Nucleophilic substitution of the bromide. | Under basic conditions, hydroxide ions or other nucleophiles present can displace the bromide at the 5-position of the triazole ring. To mitigate this, use milder bases (e.g., dilute NaHCO3), keep the temperature low during the workup, and minimize the contact time. Consider an alternative workup that avoids aqueous base if possible. |
| Unexpected peaks in LC-MS or NMR after reaction in a basic medium (e.g., using NaOH, KOH, or strong organic bases). | Formation of 5-hydroxy or 5-alkoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. | Strong bases can lead to the formation of substitution products. The molecular weight of the unexpected peak can give clues to the identity of the nucleophile that has displaced the bromide. For example, a mass increase of 1 (for -OH) or the mass of the corresponding alkoxide. Confirm the structure using NMR and MS/MS fragmentation. |
| Degradation of the compound when using strong acids (e.g., concentrated HCl, H2SO4) at elevated temperatures. | Acid-catalyzed hydrolysis or ring opening. | While the trifluoromethyl group is robust, prolonged exposure to strong acids at high temperatures can potentially lead to hydrolysis of the C-Br bond or, in extreme cases, degradation of the triazole ring. It is recommended to perform reactions at the lowest effective temperature and to neutralize the acid as soon as the reaction is complete. |
| Inconsistent biological assay results. | pH-dependent degradation in the assay buffer. | If your biological assay buffer is acidic or basic, the compound may be degrading over the course of the experiment. It is crucial to assess the stability of the compound in the specific assay buffer under the experimental conditions (time, temperature). See the stability assessment protocol below. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Acidic and Basic Media
This protocol provides a framework for a forced degradation study to determine the stability of your compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Preparation of Test Solutions:
- Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
- Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
- Neutral Condition (Control): Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
3. Incubation:
- Incubate the test solutions at a controlled temperature (e.g., room temperature or 40°C).
- Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is to quench the degradation process before analysis.
4. Analysis:
- Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Quantify the peak area of the parent compound at each time point.
5. Data Interpretation:
- Plot the percentage of the remaining parent compound against time for each condition.
- A significant decrease in the peak area of the parent compound over time indicates instability under those conditions.
- Analyze for the appearance of new peaks, which could be degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in acidic and basic media.
Caption: Potential degradation pathways in acidic and basic media.
Decision-Making Workflow for Stability Assessment
The following workflow can guide your stability assessment process.
Caption: Workflow for assessing compound stability.
References
-
Mague, J. T., & Tlusty, M. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 26(11), 3285. [Link]
Sources
Technical Support Center: Purifying Crude 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the purification of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis. What are the likely impurities in my crude 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole?
A1: Understanding potential impurities is the first step toward effective purification. Based on common synthetic routes for N-methylated, trifluoromethylated triazoles, your crude product may contain several types of impurities.[1][][3] Triazole synthesis can be complex, and side reactions are common.[4][5]
Common Impurity Classes:
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Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like trifluoroacetic anhydride, N-methylhydrazine, or brominating agents.
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Regioisomers: The formation of the 1,2,4-triazole ring can sometimes yield isomeric products. For instance, methylation might occur at a different nitrogen atom, leading to the formation of 4-methyl or 2-methyl isomers, which can be difficult to separate due to similar polarities.
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Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions, potentially leading to the corresponding carboxylic acid derivative.
-
Residual Catalysts and Reagents: If a copper-catalyzed reaction was used (common in "click chemistry" approaches to triazole synthesis), residual copper salts may be present.[6][7] These can interfere with subsequent reactions and complicate analytical characterization.[6]
-
Solvent Adducts: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may form adducts with your product.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and relative polarity of the impurities present.[8]
Q2: My crude product is a solid. I tried recrystallizing it, but it "oiled out." What's happening and how can I fix it?
A2: "Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than forming solid crystals. This typically occurs for two main reasons: the solution is too supersaturated, or the cooling process is too rapid, preventing molecules from aligning into a stable crystal lattice.[9] The presence of impurities can also disrupt crystal formation.
Troubleshooting Strategy for Oiling Out:
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Re-heat and Dilute: Add a small amount (10-20% of the current volume) of the hot solvent to the mixture to dissolve the oil completely.[10] The goal is to find the true saturation point at the solvent's boiling temperature.
-
Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker of warm water or glass wool if necessary. Once at room temperature, you can proceed to cooler temperatures. Slow cooling is essential for forming large, pure crystals.[11]
-
Induce Crystallization: If crystals do not form upon cooling, you can try:
-
Solvent System Re-evaluation: If oiling out persists, the chosen solvent may be unsuitable. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[11] Consider using a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) where the compound is soluble in one solvent and insoluble in the other.[12]
Purification Workflow: A Logical Approach
The following diagram outlines a systematic workflow for purifying your crude product.
Caption: A decision workflow for purifying 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Q3: I'm performing column chromatography on silica gel, but my compound is streaking and the separation is poor. What should I do?
A3: Streaking (or tailing) on silica gel is often observed with basic compounds, as the slightly acidic nature of silica can lead to strong, non-ideal interactions.[10] The triazole ring system contains nitrogen atoms that can act as bases. Poor separation indicates that the chosen mobile phase is not providing sufficient differentiation in the elution of your product and the impurities.
Troubleshooting Column Chromatography:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent system.[10] This will neutralize the acidic sites and result in sharper, more symmetrical peaks.
-
Optimize Polarity: Poor separation often means the eluent is either too polar (everything comes off too quickly) or not polar enough (everything stays at the top). Run a series of TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find a system that gives your product an Rf value of approximately 0.3-0.4, with good separation from impurities.[13]
-
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.
-
Check for Decomposition: Spot your crude mixture on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica. In this case, switching to a less acidic stationary phase is essential.[10]
| Technique | Recommended Solvent Systems | Rationale & Expert Tips |
| Recrystallization | Ethanol, Isopropanol, Hexane/Ethyl Acetate, Toluene | Triazole derivatives often have good solubility in alcohols.[14] For two-solvent systems, dissolve the crude product in a minimum of the "good" solvent (e.g., ethyl acetate) while hot, and slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[12] |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient elution, starting with a non-polar system and gradually increasing polarity, is often most effective.[15] For this compound, a starting point of 95:5 Hexane:EtOAc is reasonable. Remember to add 0.1% triethylamine if streaking is observed.[10] |
| Column Chromatography (Reversed Phase) | Water/Acetonitrile, Water/Methanol (often with 0.1% formic acid or TFA) | The trifluoromethyl group adds hydrophobicity, making reversed-phase a viable option. Dry loading the sample onto Celite or C18 silica is recommended for best results.[10] |
Q4: My purified product looks clean by TLC, but the NMR spectrum shows broad or missing signals. Is the product impure?
A4: Not necessarily. This is a classic issue that can arise when purifying compounds synthesized using transition metal catalysts, particularly copper.[6] Even trace amounts of paramagnetic metal ions (like Cu²⁺) remaining in your sample can cause significant broadening or even complete disappearance of NMR signals, especially those of protons near the metal-coordinating site (the triazole nitrogens).[6]
Troubleshooting Paramagnetic Impurities:
-
Aqueous Wash with a Chelating Agent: Before final purification, wash the crude product in an organic solvent (e.g., ethyl acetate) with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution. This will sequester the copper ions into the aqueous layer.
-
Pass Through a Silica Plug: Dissolve the purified product in a minimal amount of solvent and pass it through a small plug of silica gel or Celite. This can often trap residual metal impurities.
-
Record Spectra at Low Temperature: In some cases, recording the NMR spectrum at a lower temperature can sharpen the signals that have been broadened by paramagnetic effects.[6]
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying 1 gram of crude 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole using flash column chromatography.
1. Preparation:
- Select a glass column (approx. 40 mm diameter).
- Prepare your eluent system (e.g., 90:10 Hexane:Ethyl Acetate with 0.1% Triethylamine) based on prior TLC analysis.
- Dry-pack the column with silica gel (approx. 40-50 g).[15]
2. Sample Loading (Dry Loading Recommended):
- Dissolve ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
- Add 2-3 g of silica gel or Celite to the solution.
- Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
- Gently add a layer of sand on top of your sample to prevent disturbance.
- Carefully fill the column with the initial eluent.
- Apply positive pressure (flash chromatography system or hand bellows) to begin eluting the solvent.
- Collect fractions (e.g., 15-20 mL per tube) and monitor the elution process using TLC.
4. Analysis and Product Isolation:
- Spot every few fractions on a TLC plate to identify which contain your desired product.
- Combine the pure fractions.
- Remove the solvent by rotary evaporation to yield the purified solid product.
- Confirm purity using NMR, LC-MS, or another appropriate analytical method.[8][16]
Recrystallization Troubleshooting Flowchart
Caption: A troubleshooting guide for common recrystallization issues.
References
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024-10-24). Available at: [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications. (2021-07-26). Available at: [Link]
-
(PDF) N-3,3,3-Trifluoropropenyl derivatives of azoles - ResearchGate. (2022-03-22). Available at: [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles - PubMed. (2022-01-03). Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. (2026-01-08). Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
-
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations | LCGC International. (2018-08-01). Available at: [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices - ResearchGate. (2025-11-15). Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021-02-09). Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - MDPI. (2022-11-22). Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. Available at: [Link]
-
Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study - PubMed. (2018-08-10). Available at: [Link]
-
(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. (2025-08-06). Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]
-
Column Chromatography - Magritek. Available at: [Link]
-
Synthesis of new triazole-based trifluoromethyl scaffolds - PMC - PubMed Central - NIH. (2008-05-29). Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (2024-08-09). Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2025-08-08). Available at: [Link]
-
Method for Trifuzol-Neo assay determination by GC-MS - RJPT. Available at: [Link]
-
1,2,4-Triazole - Wikipedia. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12). Available at: [Link]
-
5-bromo-4-methyl-1H-1,2,3-triazole - PubChem. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). Available at: [Link]
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- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
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- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control in Trifluoromethylation Reactions
Welcome to the technical support center dedicated to one of the most critical parameters in trifluoromethylation: reaction temperature. The introduction of a trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry, but its success is often dictated by precise thermal management. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the thermal challenges of these powerful reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your trifluoromethylation experiments, providing both diagnostic questions and actionable solutions.
Q1: My reaction is sluggish or has stalled completely. How do I diagnose and resolve this with temperature adjustments?
A1: The Causal Chain: Temperature, Kinetics, and Reagent Stability
A low or stalled reaction rate is fundamentally a kinetic problem. The Arrhenius equation dictates that reaction rates increase with temperature. However, trifluoromethylating reagents and catalysts have specific thermal stability profiles that must be respected.
Troubleshooting Protocol:
-
Internal Temperature Verification: Do not rely solely on the setpoint of your heating mantle or cooling bath. Insert a calibrated thermometer or thermocouple directly into the reaction mixture (if safe and practical) to ascertain the true internal temperature. A significant discrepancy can indicate poor heat transfer.
-
Incremental Temperature Increase: If the reaction is known to be thermally robust, consider a stepwise increase in temperature. Raise the temperature by 5-10 °C increments, holding at each new setpoint for a defined period while monitoring for product formation via TLC or GC-MS. This can help you find the activation energy "sweet spot" without overshooting and causing decomposition.
-
Solvent Considerations: The boiling point of your solvent sets the upper limit of your reaction temperature at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling solvent. However, be aware that solvent polarity can also influence reaction kinetics.
-
Reagent-Specific Thermal Limits: Be mindful of the trifluoromethyl source. For instance, some copper-mediated reactions using CF3I require elevated temperatures (e.g., 150 °C in DMF) to proceed efficiently.[1] In contrast, many photoredox-catalyzed reactions proceed optimally at room temperature.[2] Exceeding the thermal stability of your reagent or catalyst can lead to decomposition and a stalled reaction.
Q2: I'm observing significant side product formation. How can I leverage temperature to enhance selectivity?
A2: The Selectivity Dilemma: Kinetic vs. Thermodynamic Control
Temperature is a powerful tool for steering a reaction toward the desired product. Higher temperatures provide more energy for molecules to overcome activation barriers, but this can also open up pathways to undesired thermodynamic sinks or decomposition products. Conversely, lower temperatures can favor a single, kinetically preferred pathway, enhancing selectivity.
Troubleshooting Protocol:
-
Cool It Down: This is the most direct approach. Many modern trifluoromethylation reactions, especially those aiming for high stereoselectivity, benefit from sub-ambient temperatures. For example, certain enantioselective α-trifluoromethylations of aldehydes are run at -20 °C to preserve enantiopurity.
-
Examine the Mechanism: Understand the potential side reactions. Are they the result of reagent decomposition, subsequent reactions of your product, or competing reaction pathways? Lowering the temperature can often suppress these undesired pathways, which may have higher activation energies than the desired transformation.
-
Controlled Addition at Low Temperature: If your reaction involves the addition of a highly reactive species, consider cooling the reaction mixture before and during the addition. Adding the reagent slowly to a cooled solution can help dissipate any localized heat and prevent runaway side reactions.
Q3: My reaction is exhibiting a dangerous exotherm. What are the immediate and long-term strategies for control?
A3: Taming the Exotherm: Heat Generation vs. Dissipation
An uncontrolled exotherm occurs when a reaction generates heat faster than it can be dissipated to the environment. This is a significant safety hazard and can lead to reaction failure.
Immediate Mitigation Strategies:
-
Crash Cooling: Have an ice bath or other cooling system on standby to immediately immerse the reaction vessel if the temperature begins to rise uncontrollably.
-
Halt Reagent Addition: If the exotherm begins during the addition of a reagent, stop the addition immediately.
Long-Term Control & Prevention:
-
Improve Heat Dissipation:
-
Increase Surface Area-to-Volume Ratio: For a given volume, a larger flask provides a greater surface area for heat exchange.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer to the vessel walls.
-
-
Slow the Rate of Heat Generation:
-
Dilution: Increasing the solvent volume provides a larger thermal mass to absorb the heat generated.
-
Slow Addition: Add the limiting reagent slowly over an extended period using a syringe pump. This allows the cooling system to keep pace with heat generation.
-
-
Consider Continuous Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer unparalleled temperature control.[3] The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation, making them an inherently safer option for hazardous reactions.[3]
Q4: My bench-scale trifluoromethylation was successful, but it's failing upon scale-up. Why is temperature a likely culprit?
A4: The Tyranny of Scale: The Surface Area-to-Volume Challenge
Scaling up a reaction is not always a linear process. As the volume of a reactor increases, its surface area does not increase proportionally. This leads to a significant decrease in the surface area-to-volume ratio, which is critical for heat transfer. A reaction that was easily managed on a 1-gram scale can become dangerously exothermic at a 100-gram scale.
Scale-Up Troubleshooting Protocol:
-
Anticipate Temperature Gradients: In large vessels, the temperature at the vessel wall can be significantly different from the temperature in the center. This can lead to inconsistent reaction rates and the formation of side products. The solution is improved mixing with overhead stirrers and the use of jacketed reactors with circulating temperature control fluids.
-
Re-optimize Addition Rates: The "fast" addition on a small scale may be far too rapid for a large-scale reaction. The rate of reagent addition must be carefully re-optimized to match the heat dissipation capacity of the larger reactor.
-
Embrace Flow Chemistry for Scale-Up: Instead of increasing the size of a batch reactor, consider scaling up by running a continuous flow process for a longer duration.[3] This "scaling out" approach maintains the excellent temperature control of the microreactor, ensuring consistency and safety regardless of the total output.
Frequently Asked Questions (FAQs)
What is a typical temperature range for photoredox-catalyzed trifluoromethylation?
Many photoredox-catalyzed trifluoromethylations are conveniently run at ambient or room temperature.[2][4] This is often possible because the energy required to initiate the reaction is provided by light rather than heat. However, some protocols may specify cooling to improve selectivity or the stability of a particular intermediate.
Are cryogenic temperatures always necessary for nucleophilic trifluoromethylation?
Not anymore. While early methods using highly unstable reagents like CF3Li required very low temperatures, the development of more stable nucleophilic CF3 sources, such as trimethyl(trifluoromethyl)silane (TMSCF3), often allows these reactions to be performed at or near room temperature.[5] However, low temperatures can still be a valuable tool to control reactivity and minimize side reactions, especially with highly reactive electrophiles.
How does my choice of trifluoromethylating agent impact the optimal reaction temperature?
The thermal stability and reactivity of the trifluoromethylating agent are paramount. Gaseous reagents like trifluoroiodomethane (CF3I) might be used at elevated temperatures in coupling reactions,[1] while hypervalent iodine reagents (e.g., Togni's reagents) are often used in milder, room-temperature transformations.[6]
| Reagent Type | Common Reagents | Typical Temperature Range | Notes |
| Electrophilic | Togni's, Umemoto's Reagents | Room Temperature to 80 °C | Often used in photoredox or metal-catalyzed reactions.[6][7] |
| Nucleophilic | TMSCF3, CF3SO2Na (Langlois) | -78 °C to Room Temperature | Temperature depends on the stability of the generated CF3 anion and the electrophile.[2][5] |
| Radical Precursors | CF3I, CF3SO2Cl | -20 °C to 150 °C | Wide range; photoredox methods are often at the lower end, while older copper-mediated methods are at the higher end.[1] |
What are the key advantages of continuous flow reactors for temperature control?
Continuous flow systems offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[3] This allows for:
-
Precise Temperature Control: Reaction temperatures can be controlled with exceptional accuracy.[3]
-
Enhanced Safety: Highly exothermic reactions can be managed safely, as heat is dissipated almost instantaneously.[3]
-
Access to Extreme Conditions: Solvents can be heated far above their atmospheric boiling points due to the pressurized nature of the system.[3]
Visualizing the Workflow: Troubleshooting & Causality
Caption: Troubleshooting workflow for low reaction yield.
Caption: The influence of temperature on reaction outcomes.
Experimental Protocol: Photocatalytic Trifluoromethylation at Room Temperature
This protocol provides a general procedure for a photocatalytic hydrotrifluoromethylation of an alkene using an iridium-based photocatalyst and a suitable trifluoromethyl source at room temperature.
Materials:
-
Alkene (1.0 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Hantzsch ester (1.5 equiv)
-
Trifluoromethylating agent (e.g., Togni's reagent II, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Blue LED light source
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (e.g., argon), add the alkene, fac-Ir(ppy)3, Hantzsch ester, and trifluoromethylating agent to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Temperature Equilibration: Place the reaction vessel in a location where the temperature is stable and can be monitored. For most room temperature reactions, simply placing the vessel on a standard magnetic stir plate is sufficient. Ensure there are no external heat sources (like direct sunlight or nearby hot plates) that could inadvertently heat the reaction. For reactions sensitive to minor temperature fluctuations, a water bath set to 20-25 °C can provide better thermal stability.
-
Initiation: Position the reaction vessel approximately 5-10 cm from the blue LED light source. To maintain a consistent temperature, a small fan can be directed at the vessel to dissipate any heat generated by the light source.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by periodically taking small aliquots (via a degassed syringe) and analyzing by TLC or GC-MS.[4]
-
Work-up: Once the reaction is complete, quench the reaction as appropriate for the reagents used. Typically, this involves diluting the mixture with an organic solvent like ethyl acetate and washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
References
-
DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
-
Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]
-
Koen, A. L., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6496-6533. Retrieved from [Link]
-
Corma, A., & García, H. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed, 16(1), 16-34. Retrieved from [Link]
-
Buchwald, S. L., & MacMillan, D. W. C. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. Retrieved from [Link]
-
ResearchGate. (2024). The optimization of reaction conditions for trifluoromethylation of... | Download Table. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(88), 12265-12284. Retrieved from [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. In the absence of direct experimental data in publicly available literature, this document serves as a robust predictive guide, grounded in the fundamental principles of NMR spectroscopy and comparative analysis with structurally related analogs.
The strategic placement of a bromine atom and a trifluoromethyl group on the 1-methyl-1,2,4-triazole scaffold is anticipated to significantly modulate its electronic and steric properties, making it a molecule of interest for further chemical exploration. Understanding its precise NMR fingerprint is the first step in its utilization.
Predicted NMR Assignments and Comparative Analysis
The chemical shifts in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. For 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, we can predict the ¹H and ¹³C NMR spectra by considering the additive effects of the substituents on the 1,2,4-triazole ring. The electron-withdrawing nature of both the bromine and the trifluoromethyl group, coupled with the electron-donating effect of the N-methyl group, creates a unique electronic landscape.
Below is a systematic breakdown of the predicted chemical shifts, benchmarked against known, structurally similar compounds. This comparative approach allows for a more confident assignment of the spectral features of our target molecule.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with atom numbering.
¹H NMR Spectral Predictions
The ¹H NMR spectrum of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is expected to be simple, exhibiting a single resonance for the N-methyl protons. The triazole ring itself is fully substituted, and thus no ring proton signals are anticipated.
The key determinant of the N-methyl proton chemical shift is the overall electron density on the triazole ring. The presence of two strong electron-withdrawing groups (Br and CF₃) will deshield the N-methyl protons, shifting their resonance downfield compared to simpler 1-methyl-1,2,4-triazoles.
Table 1: Predicted ¹H NMR Chemical Shift for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and Comparison with Analogs.
| Compound | Moiety | Predicted/Experimental δ (ppm) | Rationale for Prediction/Comments |
| 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N-CH₃ | ~4.0 - 4.2 | Predicted. The strong combined electron-withdrawing effect of the 3-CF₃ and 5-Br groups will significantly deshield the N-methyl protons, leading to a downfield shift. |
| 1-methyl-1,2,4-triazole | N-CH₃ | ~3.8 | Experimental. Serves as a baseline for a methylated triazole. |
| 5-bromo-1-methyl-1H-1,2,4-triazole | N-CH₃ | ~3.9 | Experimental. The bromine at C5 causes a slight downfield shift compared to the unsubstituted analog. |
| 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N-CH₃ | ~4.0 | Predicted. The CF₃ group at C3 is expected to have a more pronounced deshielding effect than the bromine at C5. |
¹³C NMR Spectral Predictions
The ¹³C NMR spectrum will provide a more detailed fingerprint of the molecule, with distinct signals expected for the N-methyl carbon, the two triazole ring carbons (C3 and C5), and the trifluoromethyl carbon.
-
N-CH₃ Carbon: Similar to the protons, the N-methyl carbon will be deshielded by the electron-poor triazole ring, appearing at a downfield position compared to less substituted analogs.
-
Triazole Ring Carbons (C3 and C5): The chemical shifts of C3 and C5 are highly informative. The carbon directly attached to the trifluoromethyl group (C3) will be significantly influenced by its strong electron-withdrawing nature. The C-F coupling will result in a quartet for the C3 signal. The carbon bearing the bromine atom (C5) will also be deshielded, and its chemical shift will be influenced by the "heavy atom effect" of bromine.[1]
-
Trifluoromethyl Carbon (CF₃): The CF₃ carbon will appear as a quartet due to one-bond C-F coupling, typically in the range of 115-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and Comparison with Analogs.
| Compound | Carbon Atom | Predicted/Experimental δ (ppm) | Rationale for Prediction/Comments |
| 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N-CH₃ | ~35 - 38 | Predicted. Deshielded due to the electron-poor nature of the ring. |
| C3 | ~150 - 155 (q, JCF ≈ 40 Hz) | Predicted. Strongly deshielded by the attached CF₃ group. The signal will appear as a quartet due to C-F coupling. | |
| C5 | ~140 - 145 | Predicted. Deshielded by the attached bromine atom and the overall electron deficiency of the ring. | |
| CF₃ | ~118 - 122 (q, JCF ≈ 270 Hz) | Predicted. Typical range for a CF₃ group attached to a heterocyclic ring, appearing as a quartet with a large coupling constant. | |
| 1-methyl-1,2,4-triazole | N-CH₃ | ~34 | Experimental. |
| C3 | ~151 | Experimental. | |
| C5 | ~143 | Experimental. | |
| 5-bromo-1-methyl-1H-1,2,4-triazole | N-CH₃ | ~35 | Predicted. |
| C3 | ~152 | Predicted. | |
| C5 | ~135 | Predicted. The bromine substituent significantly shields C5. | |
| 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N-CH₃ | ~36 | Predicted. |
| C3 | ~152 (q) | Predicted. | |
| C5 | ~145 | Predicted. | |
| CF₃ | ~120 (q) | Predicted. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions and obtain definitive structural confirmation, the following detailed experimental protocol is recommended. The trustworthiness of NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection.[2]
Caption: Recommended workflow for the acquisition and processing of NMR data.
Step-by-Step Methodology
-
Solvent Selection and Sample Preparation :
-
Rationale : The choice of solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[2] The solvent should be free of impurities that could interfere with the spectrum.
-
Procedure :
-
Accurately weigh 10-20 mg of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
¹H NMR Spectroscopy :
-
Rationale : A standard proton NMR experiment is the quickest way to confirm the presence of the methyl group and the absence of any other protons.
-
Parameters (on a 400 MHz instrument) :
-
Pulse Program : A standard 90° pulse sequence.
-
Spectral Width : Set to approximately 16 ppm to ensure all signals are captured.
-
Number of Scans : 16 to 32 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A delay of 2 seconds is generally sufficient.
-
-
-
¹³C NMR Spectroscopy :
-
Rationale : The ¹³C spectrum will reveal the carbon skeleton. Proton decoupling is essential to simplify the spectrum to single lines for each carbon (except for the CF₃ and C3 which will show C-F coupling).
-
Parameters (on a 400 MHz instrument) :
-
Pulse Program : A standard proton-decoupled pulse sequence.
-
Spectral Width : A wider spectral width of about 250 ppm is needed to capture all carbon signals.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required.
-
Relaxation Delay (d1) : A 2-second delay is a good starting point.
-
-
-
Data Processing and Analysis :
-
Rationale : Proper processing is crucial for accurate data interpretation.
-
Procedure :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the methyl signal.
-
For the ¹³C spectrum, identify the chemical shifts of all carbon atoms and note the multiplicities due to C-F coupling.
-
-
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR characterization of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. The provided spectral predictions, based on established substituent effects and comparison with analogous structures, offer a solid foundation for researchers working with this and similar compounds. The detailed experimental protocol outlines a robust methodology for obtaining high-quality, verifiable NMR data. The confluence of predictive analysis and a clear experimental pathway empowers researchers to confidently undertake the synthesis and characterization of novel triazole derivatives, accelerating the pace of discovery in drug development and materials science.
References
-
Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Chalker, J. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 5-bromo- and 5-chloro-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical and pharmaceutical research, the 1,2,4-triazole scaffold is a cornerstone for the development of a wide array of biologically active molecules.[1][2][3] The strategic incorporation of a trifluoromethyl group and halogen substituents can significantly modulate the efficacy and spectrum of activity of these compounds. This guide provides an in-depth comparative analysis of two closely related analogs: 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and 5-chloro-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, offering insights into their potential biological activities based on established structure-activity relationships (SAR).
Chemical Structures and Physicochemical Properties
The two molecules share a common 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole core, with the key difference being the halogen atom at the 5-position of the triazole ring.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | C4H3BrF3N3 | 245.99 g/mol | |
| 5-chloro-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | C4H3ClF3N3 | 201.54 g/mol |
The nature of the halogen substituent (bromine vs. chlorine) is expected to influence several physicochemical properties that are critical for biological activity:
-
Lipophilicity: Generally, lipophilicity increases with the size and polarizability of the halogen atom. Therefore, the bromo- derivative is predicted to be more lipophilic than the chloro- derivative. This can enhance its ability to cross biological membranes, potentially leading to increased cellular uptake and target site accumulation.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to ligand-receptor binding. Bromine, being more polarizable than chlorine, typically forms stronger halogen bonds.[4] This could translate to a higher binding affinity for the bromo- compound to its biological target.
-
Leaving Group Ability: In certain metabolic pathways or mechanisms of action, the halogen may act as a leaving group. The C-Br bond is generally weaker than the C-Cl bond, making the bromo- substituent a better leaving group. This could influence the reactivity and metabolic fate of the molecule.
Comparative Biological Activity Profile
Fungicidal Activity
1,2,4-triazole derivatives are renowned for their potent fungicidal properties, primarily acting as inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and death. The trifluoromethyl group is a common feature in many modern fungicides, often enhancing their efficacy.
Expected Comparison:
-
Both the bromo- and chloro- derivatives are anticipated to exhibit significant fungicidal activity.
-
The higher lipophilicity and stronger halogen bonding potential of the 5-bromo analog may lead to enhanced antifungal potency compared to the 5-chloro analog. This is supported by studies on other halogenated bioactive compounds where bromo-substituents conferred superior activity.[1]
Herbicidal Activity
Certain 1,2,4-triazole derivatives have been developed as herbicides. Their mechanisms of action can vary, but some are known to inhibit key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Expected Comparison:
-
It is plausible that both compounds possess herbicidal properties.
-
The differential lipophilicity and electronic properties conferred by the bromo- and chloro-substituents could lead to variations in their herbicidal spectrum and potency against different weed species. For instance, the greater lipophilicity of the bromo- derivative might facilitate its uptake through the waxy cuticle of plant leaves.
Insecticidal Activity
The 1,2,4-triazole scaffold has also been explored for the development of insecticides.[6] The mode of action for triazole-based insecticides can involve targeting the insect nervous system or disrupting other vital physiological processes.
Expected Comparison:
-
Both compounds have the potential for insecticidal activity.
-
The nature of the halogen at the 5-position could influence their insecticidal spectrum and potency. For example, one analog might be more effective against chewing insects, while the other might show greater efficacy against sucking insects, depending on factors like cuticle penetration and target site interaction.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activities of these two compounds, a series of well-defined experimental protocols should be employed.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol aims to determine the minimum inhibitory concentration (MIC) of each compound against a panel of pathogenic fungi.
Methodology:
-
Fungal Strains: A selection of agronomically important fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina) and clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Culture Conditions: Fungi are cultured on appropriate media (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Compound Preparation: Stock solutions of the bromo- and chloro-triazoles are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the appropriate liquid culture medium.
-
Microdilution Assay: In a 96-well microtiter plate, a standardized inoculum of each fungal strain is added to wells containing the serially diluted compounds.
-
Incubation: The plates are incubated under optimal conditions (temperature, humidity) for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Rationale: This assay provides a quantitative measure of the intrinsic antifungal activity of each compound, allowing for a direct comparison of their potency.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 2: Greenhouse Herbicidal Efficacy Trial
This protocol assesses the pre- and post-emergence herbicidal activity of the compounds on a range of weed and crop species.
Methodology:
-
Plant Species: A selection of common weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., Triticum aestivum (wheat), Zea mays (corn)) are grown in pots under controlled greenhouse conditions.
-
Compound Application: The bromo- and chloro-triazoles are formulated as emulsifiable concentrates or wettable powders. For pre-emergence testing, the compounds are applied to the soil surface immediately after planting. For post-emergence testing, the compounds are sprayed onto the foliage of young plants.
-
Treatment Groups: A range of application rates for each compound is tested, along with a negative control (no treatment) and a positive control (a commercial herbicide).
-
Evaluation: Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill). Plant biomass can also be measured at the end of the experiment.
Rationale: This experiment provides a more practical assessment of the herbicidal potential of the compounds, taking into account factors like plant uptake, translocation, and metabolism. It also allows for the evaluation of crop selectivity.
Mechanistic Insights
The primary mechanism of action for the fungicidal activity of these compounds is likely the inhibition of lanosterol 14α-demethylase (CYP51). The nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues.
Caption: Proposed mechanism of fungicidal action via CYP51 inhibition.
The subtle differences in the electronic and steric properties of the bromo- and chloro-substituents could lead to differential binding affinities for the target enzyme, thus explaining potential differences in their biological activity.
Conclusion
References
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Pyrazolo[5,1-c][1][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). National Pirogov Memorial Medical University, Vinnytsya. Retrieved January 23, 2026, from [Link]
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(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017, July 1). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023, April 10). PubMed Central. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Fungicidal Activities of Novel 5-Methyl-1H-1,2,3- trizole-4-carboxyl Amide Analogues. (2016). PubMed. Retrieved January 23, 2026, from [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. (1999, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]
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A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023, April 1). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and insecticidal activity of 1,2,4-triazole derivatives. (2013, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). MDPI. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022, May 11). Frontiers. Retrieved January 23, 2026, from [Link]
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Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2022, November 1). Johns Hopkins University. Retrieved January 23, 2026, from [Link]
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015, December 25). MDPI. Retrieved January 23, 2026, from [Link]
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Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity. (2019, July 16). PubMed. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2013, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]
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Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). Zaporizhzhia State Medical University. Retrieved January 23, 2026, from [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2022, July 10). PubMed Central. Retrieved January 23, 2026, from [Link]
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Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity. (2019, April 24). ResearchGate. Retrieved January 23, 2026, from [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2023, January 8). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. (2021, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015, December 25). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, December 1). PubMed. Retrieved January 23, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2022, November 23). MDPI. Retrieved January 23, 2026, from [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. (2022, October 17). ChemRxiv. Retrieved January 23, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]
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Synthesis and insecticidal activity of new 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl). (n.d.). elibrary.ru. Retrieved January 23, 2026, from [Link]
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5′-Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis, biological evaluation and molecular modeling. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). MDPI. Retrieved January 23, 2026, from [Link]
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A Researcher's Guide to Confirming the Regiochemistry of 1-methyl-1H-1,2,4-triazole Synthesis via 2D NMR
For researchers and professionals in drug development and synthetic chemistry, the unambiguous determination of molecular structure is paramount. The synthesis of N-substituted heterocycles, such as 1-methyl-1H-1,2,4-triazole, often presents a classic challenge of regioselectivity. The alkylation of the parent 1,2,4-triazole can lead to a mixture of isomers, primarily the N-1 and N-4 substituted products, with the potential for the N-2 isomer as well. This guide provides an in-depth technical comparison, grounded in experimental data, on how to unequivocally confirm the desired 1-methyl regiochemistry using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Challenge: Regioselectivity in the Methylation of 1,2,4-Triazole
The 1,2,4-triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them all potential sites for electrophilic attack. The tautomeric nature of the unsubstituted ring further complicates the prediction of alkylation outcomes.[1] When reacting 1,2,4-triazole with an alkylating agent like methyl iodide, a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole is commonly formed. The ratio of these products can be influenced by factors such as the choice of base, solvent, and reaction temperature.[2] Therefore, a robust analytical method to distinguish between these constitutional isomers is essential.
Synthetic Protocol: Methylation of 1,2,4-Triazole
A common and practical method for the methylation of 1,2,4-triazole involves the deprotonation of the triazole with a suitable base followed by the introduction of a methylating agent.[2] This procedure typically yields a mixture of the N-1 and N-4 isomers, providing an excellent sample for demonstrating the power of 2D NMR in regiochemical assignment.
Experimental Protocol: Synthesis of a Mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole
-
Preparation of the Triazole Salt: In a round-bottom flask, dissolve 1.0 equivalent of 1H-1,2,4-triazole in a suitable solvent such as methanol.
-
Deprotonation: Add 1.0 equivalent of a base, for example, sodium methoxide, to the solution and stir at room temperature to form the sodium salt of the triazole.
-
Methylation: To the resulting solution, add 1.0 equivalent of methyl iodide and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue contains a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole, along with sodium iodide.
-
Purification (Optional for this guide): For the purpose of this guide, the crude mixture is ideal for demonstrating the analytical techniques. If pure isomers are required, they can be separated by column chromatography.
The Decisive Tool: 2D NMR Spectroscopy
While one-dimensional (1D) ¹H and ¹³C NMR can provide initial indications of the presence of multiple isomers, the overlapping signals and subtle differences in chemical shifts often make definitive assignment challenging. Two-dimensional NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide the necessary resolution and through-bond correlation information to solve the puzzle of regiochemistry.
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the two primary isomers, 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole. These values are crucial for the interpretation of the 2D NMR spectra.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-methyl-1H-1,2,4-triazole | H-3 | ~8.0 | ~152 |
| H-5 | ~8.5 | ~145 | |
| N-CH₃ | ~3.9 | ~35 | |
| 4-methyl-4H-1,2,4-triazole | H-3 / H-5 | ~8.2 | ~145 |
| N-CH₃ | ~3.8 | ~33 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols for 2D NMR Acquisition
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the signals corresponding to the triazole protons and the methyl groups of the different isomers.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to identify the signals for the triazole ring carbons and the methyl carbons.
-
HSQC: Acquire a standard HSQC spectrum to establish the one-bond correlations between protons and their directly attached carbons. This allows for the unambiguous assignment of protonated carbons.
-
HMBC: Acquire a standard HMBC spectrum. This is the key experiment for determining the regiochemistry. The long-range correlations (typically over 2-3 bonds) between protons and carbons will reveal the connectivity of the methyl group to the triazole ring.
Differentiating the Isomers: The Power of HMBC
The key to distinguishing between the 1-methyl and 4-methyl isomers lies in the long-range correlations observed in the HMBC spectrum.
Logical Workflow for Isomer Identification
Caption: Workflow for distinguishing N-1 and N-4 isomers using HMBC.
For 1-methyl-1H-1,2,4-triazole: The protons of the methyl group attached to N-1 will show a three-bond correlation to the C-5 carbon of the triazole ring.
For 4-methyl-4H-1,2,4-triazole: The protons of the methyl group attached to N-4 will show three-bond correlations to both the C-3 and C-5 carbons of the triazole ring.
Visualizing the Key HMBC Correlations
The following diagrams illustrate the crucial long-range couplings that differentiate the two isomers.
Caption: Key HMBC correlation for the 1-methyl isomer.
Caption: Key HMBC correlations for the 4-methyl isomer.
By observing these distinct correlation patterns in the HMBC spectrum of the reaction mixture, researchers can confidently assign the regiochemistry of each isomer present.
Conclusion
The synthesis of N-substituted 1,2,4-triazoles is a common task in medicinal and materials chemistry, where precise structural control is critical. While the alkylation of 1,2,4-triazole can lead to a mixture of regioisomers, the application of 2D NMR spectroscopy, particularly the HMBC experiment, provides a robust and reliable method for their unambiguous identification. By understanding the principles of long-range proton-carbon correlations, researchers can confidently confirm the regiochemistry of their synthesized compounds, ensuring the integrity of their subsequent studies and applications.
References
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3]triazoles. Retrieved from [Link]
-
ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
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A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Abstract
In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a validated lead is paved with rigorous scientific scrutiny. A primary hurdle in this process is establishing target specificity. Off-target interactions, or cross-reactivity, can lead to ambiguous research outcomes, unexpected toxicity, and costly late-stage failures.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole , a heterocyclic compound belonging to the versatile 1,2,4-triazole class.[3][4][5] Due to the nascent stage of research on this specific molecule, we present a detailed methodological blueprint, using illustrative data to compare it against archetypal compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation to ensure the scientific integrity of their findings.
The 1,2,4-Triazole Scaffold and the Imperative of Selectivity
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[4][6][7] This diversity, however, hints at the potential for these compounds to interact with multiple biological targets. Therefore, for a novel derivative like 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a proactive and thorough investigation of its binding profile is not just recommended—it is essential.
High selectivity ensures that an observed biological effect is the result of modulating the intended target, minimizing the risk of misinterpreting data and pursuing false leads.[1][8] Tissue cross-reactivity studies are a standard method to identify such unintended binding early in the development process.[9][10][11]
A Comparative Framework for Analysis
To contextualize the performance of our lead compound, we will compare its hypothetical cross-reactivity profile against two model alternatives:
-
Comparator A (The Specialist): A well-characterized, highly selective inhibitor of a specific kinase (e.g., a fictional "Kinase Z").
-
Comparator B (The Generalist): A compound known for its promiscuous binding to multiple target families, representing a poor selectivity profile.
This comparative approach allows for a more intuitive understanding of the relative specificity of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Illustrative Data Presentation: Selectivity Panel
The following table summarizes the kind of quantitative data that should be generated from the experimental protocols described in the subsequent sections.
| Assay Target | Metric | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Comparator A (Specialist) | Comparator B (Generalist) |
| Primary Target (Hypothetical) | Kd (nM) | 12 | 5 | 150 |
| Kinase Panel (468 kinases) | Selectivity Score (S10) | 0.05 | 0.01 | 0.45 |
| GPCR Panel (50 receptors) | % Inhibition @ 1µM | < 10% (avg) | < 5% (avg) | 45% (avg) |
| hERG Channel | IC50 (µM) | > 30 | > 50 | 0.8 |
| Cellular Potency (Target Pathway) | EC50 (nM) | 85 | 40 | 500 |
| General Cytotoxicity (HEK293) | CC50 (µM) | 25 | > 50 | 1.5 |
Note: This data is for illustrative purposes only.
Experimental Design: A Tiered Approach to De-risking
A robust cross-reactivity assessment follows a logical progression from broad screening to deep mechanistic validation. This tiered workflow ensures that resources are used efficiently, focusing on the most relevant potential off-targets as they are identified.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Detailed Protocol: Broad Kinase Panel Screening
Expertise & Experience: Kinases are one of the largest enzyme families and a frequent source of off-target activity for ATP-competitive small molecules. Screening against a large, diverse panel early is a critical de-risking step. We describe a common industry-standard protocol.
Protocol:
-
Compound Management: A stock solution of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is prepared in 100% DMSO. A single high concentration (e.g., 10 µM) is typically used for initial screening.
-
Assay Principle: The assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. A luminescent signal is generated by a luciferase/luciferin system.
-
Procedure (Performed by a specialized CRO like Eurofins DiscoverX or Reaction Biology):
-
The test compound is added to wells containing a specific recombinant kinase, its corresponding substrate, and a concentration of ATP near the Km.
-
The reaction is allowed to proceed for a defined incubation period (e.g., 60 minutes) at room temperature.
-
A detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence is read on a plate reader.
-
-
Data Analysis & Trustworthiness:
-
Results are expressed as "% Inhibition" relative to controls on the same plate:
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
Positive Control (100% Inhibition): A potent, broad-spectrum kinase inhibitor like staurosporine.
-
-
Data is typically reported as "% Inhibition @ 10 µM". Any kinase showing significant inhibition (e.g., >50%) is flagged as a "hit" and should be followed up with full IC50 dose-response curves.
-
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: While in vitro panels are essential, they don't reflect the cellular environment. CETSA is a powerful, unbiased method to assess which proteins a compound physically binds to inside an intact cell, thereby validating in vitro hits and discovering novel off-targets.[12]
Protocol:
-
Cell Culture and Treatment: Grow a relevant cell line (e.g., HEK293T or a cancer cell line) to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (DMSO). Incubate for 1-2 hours.
-
Thermal Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 42°C to 68°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lysis and Fractionation: Lyse the cells via repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the protein levels using:
-
Targeted Western Blot: To confirm engagement with a suspected off-target identified in Tier 1.
-
Proteome-wide Mass Spectrometry (ITDRF-CETSA): For an unbiased, global view of all stabilized proteins.
-
-
Data Analysis & Trustworthiness:
-
For Western blot data, plot the band intensity versus temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization due to compound binding.
-
For mass spectrometry data, specialized software is used to generate melting curves for thousands of proteins simultaneously, identifying all significant stabilization events.
-
Deconvoluting On-Target vs. Off-Target Signaling
Identifying a binding event is only the first step. The critical question is whether that binding is functionally relevant. This requires pathway-level analysis.
Caption: Visualizing the functional impact of on- and off-target binding.
Conclusion
The development of any novel chemical entity, including 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, demands a rigorous, evidence-based approach to defining its selectivity. This guide outlines a systematic, multi-tiered strategy for cross-reactivity assessment, moving from broad screening to cellular validation and functional impact. By employing a comparative framework and robust, self-validating experimental protocols, researchers can build a comprehensive selectivity profile. This not only enhances the quality and reliability of research findings but is also a critical step in the successful translation of chemical probes and therapeutic candidates from the bench to the clinic.
References
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Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Le, T. A., et al. Frontiers in Genome Editing, 2023. [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Pro-Path. [Link]
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Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Leach, M. W., et al. Toxicologic Pathology, 2017. [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Kaur, R., et al. ResearchGate, 2017. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Amaratunga, M., et al. Frontiers in Big Data, 2019. [Link]
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Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Kumar, V., et al. Chemical Communications, 2021. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. Mobley, D. L., & E. C., A. Journal of Medicinal Chemistry, 2009. [Link]
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Cross-reactivity. Wikipedia. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Li, G., et al. ACS Central Science, 2022. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. Kumar, K., et al. Bioorganic Chemistry, 2021. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Fesharaki, S., et al. BMC Chemistry, 2022. [Link]
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Predicting Selectivity and Druggability in Drug Discovery. Wang, T., et al. ResearchGate, 2016. [Link]
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Antibody Cross-Reactivity Testing Service. Creative Biolabs. [Link]
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Methods for detecting off-target effects of CRISPR/Cas9. Cui, Y., et al. ResearchGate, 2024. [Link]
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Chemistry of 1, 2, 4-Triazole: A Review Article. Al-Ghamdi, A. M. International Journal of Science and Research, 2015. [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Pop, A., et al. Molecules, 2018. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
